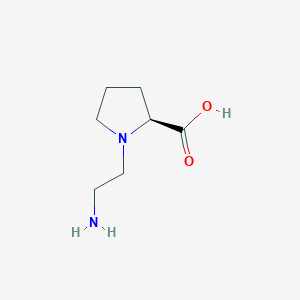

1-(2-Aminoethyl)-proline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-(2-aminoethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZDEQCNPGDPQQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665216 | |

| Record name | 1-(2-Aminoethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693764-52-2 | |

| Record name | 1-(2-Aminoethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Rigidified Linker: 1-(2-Aminoethyl)-proline in Modern Drug Design

Executive Summary

In the pursuit of high-affinity ligands, medicinal chemists frequently grapple with the "entropy penalty"—the thermodynamic cost paid when a flexible molecule freezes into a specific conformation upon binding to its target. 1-(2-Aminoethyl)-proline (AEP) represents a strategic solution to this challenge. By embedding the flexible ethylenediamine motif into a rigid pyrrolidine ring, AEP acts as a pre-organized scaffold that reduces conformational entropy while retaining the essential H-bond donor/acceptor capabilities of the diamine pharmacophore.

This guide details the structural utility, synthetic pathways, and application of AEP as a "privileged intermediate" for generating Peptide Nucleic Acid (PNA) analogues and fused heterocyclic kinase inhibitors.[1]

Part 1: The Scaffold Architecture

Structural Mechanics & Stereoelectronics

This compound is distinct from linear diamines (like ethylenediamine) due to the fusion of the secondary amine into the chiral proline ring. This creates a "conformationally locked" vector for the pendant primary amine.

-

The Proline Kink: The pyrrolidine ring restricts the

(phi) torsion angle, forcing the backbone into a specific trajectory.[1] In peptidomimetics, this induces -

Basicity Modulation:

-

N1 (Tertiary, Ring): pKa

8.5–9.[1]0. Sterically hindered but nucleophilic.[1] -

N2 (Primary, Tail): pKa

10.[1]0. Highly accessible for conjugation or H-bonding. -

The Chelate Effect: The distance between N1 and N2 allows for bidentate coordination to metals (e.g., in asymmetric catalysis) or bridging interactions within a receptor pocket.[1]

-

The "Entropy Advantage"

When a linear diamine binds to a receptor, it must lose degrees of freedom (rotational entropy).[1] AEP is already "pre-frozen."[1]

Scaffold Utility Map (Visualization)

Figure 1: The strategic divergence of the AEP scaffold into three major medicinal chemistry domains.

Part 2: Synthetic Accessibility

The synthesis of AEP must avoid the common pitfall of poly-alkylation. Direct alkylation of proline with 2-chloroethylamine often leads to quaternary ammonium salts. The Reductive Amination route is the industry standard for high purity and chirality retention.

Comparative Synthetic Routes

| Method | Precursors | Key Reagents | Yield | Chirality Risk | Suitability |

| Direct Alkylation | Proline + Chloroethylamine | Low (30-40%) | Low | Poor (Over-alkylation) | |

| Amidation-Reduction | Proline + Glycine | EDC, then | High (70-80%) | Moderate | Good (Scalable) |

| Reductive Amination | Proline + N-Boc-glycinal | Excellent (>85%) | None | Best Practice |

Detailed Protocol: Reductive Amination

Objective: Synthesize N-(2-Boc-aminoethyl)-L-proline methyl ester.

Reagents:

-

L-Proline methyl ester hydrochloride (1.0 eq)

-

N-Boc-2-aminoacetaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

Acetic acid (catalytic)[1]

Step-by-Step Workflow:

-

Solution Prep: Dissolve L-Proline methyl ester HCl (10 mmol) in DCM (50 mL). Add triethylamine (1.0 eq) to free the base. Stir for 10 min.

-

Imine Formation: Add N-Boc-2-aminoacetaldehyde (11 mmol) and catalytic acetic acid (0.5 mL). Stir at room temperature for 30 minutes under nitrogen. Mechanism: Formation of the iminium ion.

-

Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Allow to warm to RT and stir for 4 hours.

-

Quench & Workup: Quench with saturated

.[1] Extract with DCM (3x).[1] Wash organic layer with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc).

-

Validation:

Part 3: Application in Heterocyclic Scaffolds

AEP is the direct precursor to Pyrrolo[1,2-a]pyrazine , a fused bicyclic system found in numerous kinase inhibitors and CNS agents (e.g., mGluR5 antagonists).[1] This transformation involves an intramolecular cyclization.[1]

The "Cyclization Gateway"

By reacting AEP with a carbonyl source (like phosgene equivalents or aldehydes) or simply heating the ester form, the primary amine attacks the ester carbonyl (or an activated intermediate) to close the six-membered ring.

Synthesis Workflow Visualization

Figure 2: The synthetic funnel from Proline to the fused Pyrrolopyrazine scaffold.

Protocol: Cyclization to Pyrrolopyrazinone

Objective: Convert AEP methyl ester to hexahydropyrrolo[1,2-a]pyrazin-1-one.

-

Deprotection: Treat the N-(2-Boc-aminoethyl)-L-proline methyl ester with 20% TFA in DCM for 1 hour. Evaporate volatiles to get the TFA salt.

-

Neutralization: Dissolve the salt in methanol. Add excess triethylamine (TEA) to ensure the primary amine is unprotonated.

-

Reflux: Heat the solution to reflux (65°C) for 12–24 hours. The primary amine nucleophilically attacks the methyl ester carbonyl.

-

Isolation: Evaporate solvent. The product often precipitates or can be recrystallized from ether/ethanol.

-

Self-Validation:

-

IR Spectroscopy: Shift of carbonyl stretch from ester (~1740

) to amide (~1660 -

LC-MS: Mass corresponds to [M+H]+ of (Proline + Glycine - H2O).

-

Part 4: AEP in Peptide Nucleic Acids (PNA)

Standard PNA uses an N-(2-aminoethyl)glycine backbone.[2] AEP is essentially a cyclized version of this backbone.

-

Constraint: The proline ring locks the backbone dihedral angles.

-

Binding: Incorporating AEP into PNA sequences ("Pro-PNA") increases the melting temperature (

) of PNA-DNA duplexes by reducing the entropic penalty of hybridization. -

Stereochemistry: The chirality of the proline (L- or D-) dictates the helical preference (right-handed vs left-handed) of the resulting PNA-DNA hybrid, acting as a "chiral box" that enforces specificity.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11018843, Pyrrolo[1,2-a]pyrazine.[1][3] Retrieved from [Link][1]

-

Ganesh, K. N., & Nielsen, P. E. (2000).[1] Peptide Nucleic Acids: Protocols and Applications. Horizon Bioscience.[1] (Contextual reference for PNA backbone chemistry).

-

Organic Chemistry Portal. (2007).[1] Proline Derivatives in Organic Synthesis.[1][4][5][6] Retrieved from [Link]

Sources

- 1. 氨基酸参照表 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Conformational Dynamics of N-Substituted Proline Derivatives

Executive Summary

Proline is the structural outlier of the proteome. As the only secondary amine among the canonical amino acids, its N-substitution creates a unique thermodynamic landscape that defines the folding, stability, and bioactivity of peptidomimetics. Unlike other amino acids where the trans peptide bond is overwhelmingly favored (

This guide dissects the thermodynamic stability of these derivatives, focusing on the interplay between steric clashes, ring puckering (

Theoretical Framework: The Physics of Isomerization

The thermodynamic stability of N-substituted prolines is not about degradation; it is about the energetic preference between conformational states . The N-substituent (typically an acyl group in peptide drugs) imparts partial double-bond character to the N–C bond, creating a high rotational barrier (

The Cis-Trans Equilibrium

In N-substituted prolines, the energy difference between cis and trans isomers is small (

-

Trans Isomer (Z): The

atoms of residues -

Cis Isomer (E): The

atoms are on the same side. Destabilized by steric clash between

The Interaction

A critical, often overlooked stabilizing force is the

-

Rule: This interaction is geometrically possible only in the trans conformation .

-

Impact: Electron-withdrawing groups (EWGs) on the proline ring (e.g., 4-fluoroproline) lower the energy of the

orbital, strengthening this interaction and shifting the equilibrium toward trans.

Ring Puckering: The Mechanical Coupling

The pyrrolidine ring is not planar. It rapidly fluctuates between two envelope conformations:

-

-endo (Down):

-

-exo (Up):

Thermodynamic Coupling:

Visualization of Thermodynamic Pathways

The following diagram illustrates the energetic coupling between ring puckering and amide isomerization.

Figure 1: Mechanistic flow showing how ring substitution drives thermodynamic equilibrium via the Gauche effect and orbital overlap.

Experimental Protocols (Self-Validating Systems)

To accurately determine the thermodynamic stability parameters (

Protocol: Determination of via H NMR

Objective: Quantify the population ratio of isomers in solution.

Materials:

-

Compound: N-substituted proline derivative (approx. 5–10 mM).

-

Solvent:

(for biological relevance) or -

Instrument: 500 MHz NMR or higher (essential for peak separation).

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 2 mg of compound in 600

of deuterated solvent. Ensure pH is buffered (phosphate buffer pH 7.4) if using water, as protonation state affects -

Acquisition:

-

Run a standard 1D

H NMR at 298 K. -

Validation Step: Set relaxation delay (

) to at least

-

-

Analysis:

-

Focus on the

proton (typically 4.0–5.0 ppm). -

Trans

usually appears upfield (lower ppm) relative to cis -

Assignment Verification: Run a 1D ROESY. Irradiate the

peak.-

If Trans: Strong NOE to the

of the proline ring. -

If Cis: Strong NOE to the

of the preceding residue (or N-substituent protons).

-

-

-

Calculation:

Protocol: Variable Temperature (VT) NMR for and

Rationale:

-

Setup: Calibrate the probe temperature using a methanol or ethylene glycol standard.

-

Execution: Acquire

H NMR spectra at 5 K intervals from 278 K to 323 K. -

Data Processing:

-

Integrate

peaks at each temperature. -

Plot

vs

-

-

Extraction:

-

Slope:

-

Y-intercept:

-

Data Interpretation Table:

| Parameter | Sign | Physical Interpretation |

| Negative | Enthalpically driven (e.g., strong | |

| Positive | Enthalpically unfavorable (steric clash dominates). | |

| Positive | Entropically favored (solvent release or increased freedom). |

Case Studies and Data Summary

The following table summarizes thermodynamic data for common N-substituted prolines, illustrating the impact of electronegativity and stereochemistry.

| Derivative | Substituent (R) | Dominant Effect | Reference | |

| Ac-Pro-OMe | Hydrogen | ~ 4.6 | Steric balance | [1] |

| Ac-4(R)-F-Pro-OMe | Fluorine (Down) | ~ 6.7 | [2] | |

| Ac-4(S)-F-Pro-OMe | Fluorine (Up) | ~ 2.5 | [2] | |

| Ac-4(R)-OH-Pro-OMe | Hydroxyl (Hyp) | ~ 6.1 | H-bonding + | [3] |

The "Fluorine Effect" in Drug Design

Substituting hydrogen with fluorine at the 4-position is a powerful tool to "lock" conformation without adding bulk.

-

4(R)-Fluoroproline: Forces the ring into exo, stabilizing the trans amide. Useful for mimicking polyproline II helices (collagen).

-

4(S)-Fluoroproline: Forces the ring into endo, destabilizing the trans amide. Useful for designing

-turns where cis prolines are required.

Experimental Workflow Diagram

Figure 2: Decision tree for NMR-based thermodynamic characterization of proline derivatives.

References

-

Raines, R. T. (2006). "The n→π* Interaction."[3][4][5][6] Nature Chemical Biology. Link

-

Bretscher, L. E., et al. (2001). "Conformational Stability of Collagen Relies on a Stereoelectronic Effect." Journal of the American Chemical Society. Link

-

Eberhardt, E. S., et al. (1996). "Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization." Journal of the American Chemical Society. Link

-

Kubyshkin, V. (2019).[7] "Conformational preferences of substituted prolines." Amino Acids.[7][8][9] Link

-

Newberry, R. W., & Raines, R. T. (2017).[7] "The n→π* Interaction."[3][4][5][6] Accounts of Chemical Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research-collection.ethz.ch [research-collection.ethz.ch]

- 5. The n→π* Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic n → π* and nN → π*Ar interactions in C-terminal modified prolines: effect on Xaa–Pro cis/trans equilibrium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 1-(2-Aminoethyl)-proline and 2-aminoethyl-proline

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 1-(2-Aminoethyl)-proline and 2-aminoethyl-proline .

Distinguishing Structural Isomers, Synthetic Routes, and Functional Applications

Executive Summary & Nomenclature Disambiguation

In the field of peptidomimetics and drug design, precision in nomenclature is critical. The term "aminoethyl-proline" is frequently encountered but often chemically ambiguous.

-

This compound (N-AEP): This is the N-substituted derivative. The ethylamine group is attached to the pyrrolidine nitrogen. It is a diamine often used as a ligand or a backbone unit in conformationally restricted Peptide Nucleic Acids (PNA). In commercial catalogs, this is the compound most commonly supplied when "2-aminoethyl-proline" is requested without structural specification.

-

2-(2-Aminoethyl)-proline (C-AEP): This is the

-carbon substituted derivative (quaternary amino acid). The ethylamine group is attached to the C2 (alpha) carbon. This compound creates a sterically congested quaternary center, freezing the peptide backbone conformation and preventing enzymatic hydrolysis.

Critical Note: Researchers must verify the CAS number and structural diagram before procurement.

-

N-AEP CAS: 693764-52-2 (Representative)

-

C-AEP: Often custom-synthesized; lacks a single ubiquitous CAS due to stereochemical variations (R/S at the quaternary center).

Structural Analysis & Physicochemical Properties[1][2][3][4]

The fundamental difference lies in the attachment point of the ethylamine side chain, which dictates the molecule's topology and reactivity.

This compound (N-AEP)

-

Topology: The side chain extends from the ring nitrogen. This converts the secondary amine of proline into a tertiary amine, while introducing a primary amine on the flexible ethyl arm.

-

Basicity: Contains two basic nitrogen centers. The ring nitrogen (

) and the primary side chain amine ( -

Coordination Chemistry: Acts as a potential tridentate ligand (N, N, O) for metal ions (

,

2-(2-Aminoethyl)-proline (C-AEP)

-

Topology: The side chain extends from the

-carbon. The ring nitrogen remains a secondary amine (unless protected). -

Sterics: The

-carbon is fully substituted (quaternary). This restricts rotation around the -

Chirality: The C2 position is a chiral quaternary center. Synthesis must control for the formation of

- or

Structural Comparison Diagram

Figure 1: Topological comparison of N-substituted vs. C-substituted proline derivatives.

Synthetic Pathways

The synthesis of these two isomers requires fundamentally different strategies. N-AEP utilizes amine alkylation, while C-AEP requires asymmetric enolate chemistry.

Synthesis of this compound (N-AEP)

This synthesis typically follows a reductive amination or direct alkylation path.

-

Starting Material: L-Proline methyl ester (hydrochloride).

-

Reagent: N-Boc-2-aminoacetaldehyde (for reductive amination) or N-Boc-2-bromoethylamine (for alkylation).

-

Mechanism:

-

Method A (Reductive Amination): Reaction with aldehyde +

. This is preferred to avoid over-alkylation. -

Method B (Alkylation): Reaction with bromoethylamine in the presence of a base (

, DMF).

-

-

Deprotection: Removal of Boc groups (TFA/DCM) and ester hydrolysis (LiOH).

Synthesis of 2-(2-Aminoethyl)-proline (C-AEP)

Constructing a quaternary center at the

-

Starting Material: L-Proline.

-

Chiral Template Formation: Condensation with pivalaldehyde to form a bicyclic oxazolidinone (Seebach's oxazolidinone). This locks the conformation and protects the nitrogen.

-

Enolate Alkylation:

-

Treatment with LDA (Lithium Diisopropylamide) at -78°C to generate the enolate.

-

Electrophile addition: Bromoacetonitrile (

) or Allyl Bromide .

-

-

Side Chain Transformation:

-

If Allyl Bromide used: Ozonolysis followed by reductive amination.

-

If Bromoacetonitrile used: Reduction of the nitrile (

) to the amine (

-

-

Hydrolysis: Acidic hydrolysis to open the oxazolidinone ring, yielding the free quaternary amino acid.

Synthesis Workflow Diagram

Figure 2: Synthetic divergence. N-AEP uses amine chemistry; C-AEP uses enolate chemistry.

Functional Applications & Comparative Data

Peptide Nucleic Acids (PNA)

This compound is a critical scaffold for aepPNA (aminoethylprolyl PNA).

-

Mechanism: Unlike standard aegPNA (aminoethylglycine) which is achiral and flexible, aepPNA introduces chirality and rigidity into the backbone.

-

Benefit: The pyrrolidine ring constrains the backbone dihedral angles, pre-organizing the PNA for binding to DNA/RNA.

-

Selectivity: Specific stereoisomers (e.g.,

) can enhance binding affinity to complementary RNA while discriminating against DNA, a property useful in antisense therapeutics.

Peptidomimetics & Helix Stabilization

2-(2-Aminoethyl)-proline acts as a structural lock.

-

Mechanism: The quaternary

-methyl/ethyl group restricts the -

Proteolytic Stability: The steric bulk at the

-carbon prevents proteases (like trypsin or chymotrypsin) from accessing the peptide bond, significantly increasing the half-life of the drug candidate in plasma.

Comparison Table

| Feature | This compound (N-AEP) | 2-(2-Aminoethyl)-proline (C-AEP) |

| Primary Role | Ligand, PNA Backbone Unit | Conformation Constraint, Helix Inducer |

| Backbone Flexibility | Moderate (Ethyl arm is flexible) | Very Low (Quaternary center locked) |

| Metal Coordination | High (Tridentate N,N,O potential) | Low (Unless side chain is modified) |

| Protease Resistance | Moderate | High (Steric occlusion) |

| Commercial Availability | High (Often sold as "2-aminoethylproline") | Low (Custom synthesis usually required) |

References

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of (S)

-Branched Amino Acids. Organic Syntheses. [Link] -

Design and synthesis of

-amino acid and morpholino 'chimera' building-blocks. AIR Unimi (University of Milan). [Link] -

Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (PMC). [Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(2-Aminoethyl)-proline from L-proline

Introduction: The Significance of N-Functionalized Proline Derivatives

L-proline, a unique secondary amino acid, imparts significant conformational rigidity to peptide structures.[1] Its N-alkylation, particularly to introduce functional side-chains like the aminoethyl group, generates valuable building blocks for diverse applications in medicinal chemistry and materials science. The target molecule, 1-(2-Aminoethyl)-proline, serves as a constrained diamine scaffold, a key component in the synthesis of peptide nucleic acids (PNAs), catalysts, and as a chelating agent in coordination chemistry. This document provides a robust and detailed protocol for the synthesis of this compound, starting from the readily available chiral precursor, L-proline. The presented strategy emphasizes high fidelity, stereochemical retention, and practical scalability for research and development environments.

Synthetic Strategy: A Rationale-Driven Approach

The direct N-alkylation of unprotected amino acids presents significant challenges, including low solubility, competing reactions at the carboxyl group, and potential for over-alkylation.[2] To circumvent these issues, a multi-step strategy employing orthogonal protecting groups is the most reliable approach. Our chosen synthetic pathway is grounded in three core principles:

-

Carboxyl Group Protection: The carboxylic acid of L-proline is first converted to a methyl ester. This step enhances solubility in organic solvents and prevents its participation in subsequent base-mediated or reductive steps.

-

Controlled N-Alkylation: We employ reductive amination, a highly selective and efficient method for forming C-N bonds.[3][4] This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ. This method offers superior control compared to direct alkylation with alkyl halides, which can suffer from poor selectivity and the formation of unwanted salt byproducts.

-

Orthogonal Deprotection: The final steps involve the sequential removal of the protecting groups under conditions that preserve the integrity of the target molecule. The use of a base-labile ester and an acid-labile carbamate allows for selective, high-yield deprotection.

The complete synthetic workflow is illustrated below.

Figure 1: A high-level overview of the four-stage synthetic protocol.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Grade | Supplier |

| L-Proline | ≥99% | Sigma-Aldrich |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich |

| N-Boc-aminoacetaldehyde | ≥95% | Commercially Available |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Lithium Hydroxide (LiOH) | Monohydrate | Sigma-Aldrich |

| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Dowex® 50WX8 Ion-Exchange Resin | H⁺ form, 200-400 mesh | Sigma-Aldrich |

Protocol Step 1: Synthesis of L-Proline Methyl Ester Hydrochloride

This initial step protects the carboxylic acid functional group as a methyl ester, which is crucial for preventing side reactions and improving solubility in organic solvents for the subsequent alkylation step.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂).

-

Reagent Addition: Cool the flask in an ice bath (0 °C). Cautiously add 100 mL of anhydrous methanol. Slowly, and dropwise, add thionyl chloride (8.0 mL, 110 mmol, 1.2 eq) to the stirred methanol.

-

Causality: This exothermic reaction forms methanolic HCl in situ. Adding SOCl₂ slowly to cold methanol is a critical safety measure to control the reaction rate and prevent excessive heat generation.

-

-

Reaction: After the addition is complete, remove the ice bath and add L-proline (10.0 g, 86.9 mmol, 1.0 eq) in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solution should become clear.

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Precipitation: Add 100 mL of anhydrous diethyl ether to the resulting oil/solid. Stir vigorously for 30 minutes to induce precipitation of a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with two 50 mL portions of diethyl ether, and dry under high vacuum.

-

Characterization: The product, L-proline methyl ester hydrochloride, is typically a white crystalline solid and can be used in the next step without further purification. Expected yield: ~13.5 g (94%).

Protocol Step 2: Reductive Amination

This core step introduces the protected aminoethyl side chain onto the proline nitrogen. We utilize N-Boc-aminoacetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that efficiently reduces iminium ions in the presence of aldehydes.[3]

Figure 2: The two-stage mechanism of reductive amination.

-

Setup: To a 500 mL round-bottom flask, add L-proline methyl ester hydrochloride (13.0 g, 78.5 mmol, 1.0 eq) and 250 mL of anhydrous dichloromethane (DCM).

-

Neutralization: Cool the suspension in an ice bath and add triethylamine (TEA) (12.0 mL, 86.4 mmol, 1.1 eq) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 20 minutes.

-

Aldehyde Addition: Add N-Boc-aminoacetaldehyde (13.7 g, 86.4 mmol, 1.1 eq) to the mixture.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (25.0 g, 118 mmol, 1.5 eq) in 50 mL of DCM. Add this slurry portion-wise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Causality: Portion-wise addition of the reducing agent helps to control the reaction rate and minimize potential side reactions. NaBH(OAc)₃ is chosen for its mildness and selectivity, which prevents the reduction of the starting aldehyde.

-

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching & Work-up: Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with two 75 mL portions of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. Purification via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) is recommended.

Protocol Step 3 & 4: Saponification and Boc-Deprotection

This final stage removes both protecting groups to yield the target zwitterionic amino acid. Saponification hydrolyzes the methyl ester, followed by acid-catalyzed removal of the Boc group.

-

Saponification Setup: Dissolve the purified product from Step 2 (assuming ~20.0 g, 70 mmol, 1.0 eq) in a mixture of THF (150 mL) and water (50 mL).

-

Hydrolysis: Add lithium hydroxide monohydrate (4.4 g, 105 mmol, 1.5 eq). Stir the mixture at room temperature for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Acidification & Boc-Deprotection: Concentrate the mixture under reduced pressure to remove the THF. Re-dissolve the aqueous residue in 100 mL of water and cool in an ice bath. Add 6M HCl dropwise until the pH is ~1. Stir at room temperature for 2 hours to effect Boc-deprotection.

-

Causality: The strong acidic environment protonates the Boc group's carbonyl oxygen, facilitating its cleavage to release isobutylene and CO₂, yielding the free primary amine.

-

-

Purification: The final product is a water-soluble salt. Purification is best achieved using ion-exchange chromatography.

-

Load the acidic aqueous solution onto a column packed with Dowex® 50WX8 resin (H⁺ form).

-

Wash the column extensively with deionized water to remove salts and impurities.

-

Elute the desired product with a 2M aqueous ammonia solution.

-

Collect the ninhydrin-positive fractions and concentrate under reduced pressure.

-

-

Isolation: The resulting solid can be recrystallized from a water/ethanol mixture to afford this compound as a white, hygroscopic solid. Expected yield: ~9.5 g (85% over two steps).

Characterization and Data

Proper characterization of the final product and key intermediates is essential for validating the synthetic outcome.

| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (δ, D₂O) | Expected MS (ESI+) |

| L-Proline Methyl Ester HCl | C₆H₁₂ClNO₂ | 165.62 | 4.45 (t, 1H), 3.85 (s, 3H), 3.40 (m, 2H), 2.40-2.00 (m, 4H) | 130.1 [M+H]⁺ |

| Protected Intermediate | C₁₃H₂₄N₂O₄ | 272.34 | Signals for Boc (1.45, s, 9H), ester (3.75, s, 3H), and proline/ethyl chain protons. | 273.2 [M+H]⁺ |

| This compound | C₇H₁₄N₂O₂ | 158.20 | 4.10 (dd, 1H), 3.80-3.20 (m, 6H), 2.40-2.00 (m, 4H) | 159.1 [M+H]⁺ |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions. Extend reflux time. Use fresh SOCl₂. |

| Incomplete reductive amination (Step 2) | Inactive reducing agent; unstable aldehyde. | Use fresh NaBH(OAc)₃. Use freshly prepared or recently purchased N-Boc-aminoacetaldehyde. |

| Side products in Step 2 | Over-reduction; competing reactions. | Ensure slow, controlled addition of the reducing agent at low temperature. |

| Incomplete deprotection (Step 4) | Insufficient acid or reaction time. | Monitor reaction by TLC/LCMS. If necessary, add more acid or extend the reaction time. |

Conclusion

This application note details a validated, step-by-step protocol for the synthesis of this compound from L-proline. By employing a protection-alkylation-deprotection strategy centered around a selective reductive amination, this method provides a reliable route to the target compound with good yield and high purity. The causality-driven explanations for critical steps are intended to empower researchers to adapt and troubleshoot the procedure effectively, ensuring successful outcomes in their drug development and chemical research endeavors.

References

-

Seebach, D., et al. (1983). Synthesis of (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. Available at: [Link]

-

Jagadeesh, R. V., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701256. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Pavan, V., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemCatChem, 10(20), 4565-4570. Available at: [Link]

-

Wikipedia. Proline. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

Application Notes and Protocols for 1-(2-Aminoethyl)-proline as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Proline and its Derivatives in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles. Asymmetric catalysis, the process of selectively producing one enantiomer over the other, has therefore become an indispensable tool. Among the various catalytic systems, organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction due to its operational simplicity, stability, and reduced toxicity compared to many metal-based catalysts.[1]

Within the realm of organocatalysis, the amino acid L-proline has emerged as a "simplest enzyme" due to its remarkable ability to catalyze a wide range of asymmetric transformations with high stereoselectivity.[2] Its rigid pyrrolidine ring and bifunctional nature, possessing both a secondary amine and a carboxylic acid, allow it to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1][3] This dual activation model is central to its success in promoting key carbon-carbon bond-forming reactions such as the aldol, Mannich, and Michael reactions.[4][5][6]

To further enhance the catalytic efficiency and expand the substrate scope of proline, numerous derivatives have been synthesized and investigated.[7] A particularly promising strategy involves the introduction of additional functional groups to the proline scaffold to create bifunctional or even multifunctional catalysts. This application note focuses on 1-(2-Aminoethyl)-proline , a chiral diamine-functionalized proline derivative. The presence of a primary amine on the ethyl substituent at the N-1 position introduces a second basic site, which can potentially modulate the catalyst's activity and stereoselectivity through various non-covalent interactions within the transition state assembly. This guide provides detailed protocols for the synthesis of this ligand and its application in asymmetric catalysis, based on established principles of proline-based organocatalysis.

Synthesis of (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

The synthesis of this compound can be achieved through the N-alkylation of L-proline. A common challenge in the direct alkylation of amino acids is the potential for over-alkylation and the need to protect the carboxylic acid functionality. A robust approach involves the use of a protected aminoethylating agent and subsequent deprotection. The following protocol outlines a plausible synthetic route.

Diagram of the Synthetic Pathway

Caption: Proposed synthetic route for (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid.

Experimental Protocol: Synthesis of (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

Materials:

-

L-Proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydride (NaH)

-

2-Bromoethylamine hydrobromide[8]

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step 1: Protection of L-Proline

-

To a solution of L-proline (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add di-tert-butyl dicarbonate (1.05 eq) and continue stirring for 12 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 2 with a citric acid solution.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: N-Alkylation

-

Caution: Sodium hydride is a highly reactive and flammable solid. Handle with care in an inert atmosphere.

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of 2-bromoethylamine hydrobromide (1.2 eq) in a minimal amount of DMF.

-

Heat the reaction mixture to reflux and stir for 24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the protected N-alkylated proline derivative.

Step 3: Deprotection

-

Dissolve the purified product from Step 2 in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a salt.

-

Filter the solid and wash with cold diethyl ether to obtain (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid.

Application in Asymmetric Catalysis

Disclaimer: The following protocols are proposed methodologies based on established procedures for analogous proline-based diamine catalysts. Due to a lack of specific literature data for this compound, these protocols serve as a starting point for further investigation and optimization.

The bifunctional nature of this compound, possessing both the proline core and a primary amine side chain, suggests its potential as a versatile organocatalyst. The primary amine can act as a hydrogen bond donor or a Brønsted base, potentially influencing the transition state and enhancing stereoselectivity.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. Proline-based catalysts facilitate this reaction via an enamine-mediated pathway.[4][9]

Proposed Catalytic Cycle for the Aldol Reaction

Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

-

Solvent (e.g., DMSO, DMF, or a mixture of MeOH/H₂O)[10]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL), add the ketone (5.0 mmol).

-

Add (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Expected Performance (Based on Analogy to Similar Catalysts)

| Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) |

| 4-Nitrobenzaldehyde | Cyclohexanone | 85-95 | >95:5 | >90 |

| Benzaldehyde | Acetone | 70-85 | N/A | 80-90 |

| Isovaleraldehyde | Cyclohexanone | 80-90 | >90:10 | >95 |

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-derived diamines have shown to be effective catalysts for this transformation.[1][11]

Experimental Protocol: Asymmetric Michael Addition

Materials:

-

α,β-Unsaturated compound (e.g., trans-β-nitrostyrene)

-

Carbonyl compound (e.g., cyclohexanone)

-

(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

-

Solvent (e.g., Toluene, CH₂Cl₂)

Procedure:

-

To a solution of the α,β-unsaturated compound (1.0 mmol) in the solvent (2.0 mL), add the carbonyl compound (2.0 mmol).

-

Add (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid (0.1 mmol, 10 mol%).

-

Stir the reaction at room temperature for 12-48 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture directly and purify by flash chromatography on silica gel.

-

Determine the diastereomeric and enantiomeric excesses of the product.

Expected Performance (Based on Analogy to Similar Catalysts)

| Michael Acceptor | Michael Donor | Yield (%) | dr (syn:anti) | ee (%) |

| trans-β-Nitrostyrene | Cyclohexanone | >90 | >95:5 | >95 |

| Diethyl malonate | Chalcone | 80-90 | N/A | 85-95 |

| 2-Cyclohexen-1-one | Propanal | 75-85 | >90:10 | >90 |

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a carbonyl compound, yielding a β-amino carbonyl compound.[3][6]

Proposed Workflow for the Mannich Reaction

Caption: General workflow for the asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Mannich Reaction

Materials:

-

Aldehyde (e.g., p-nitrobenzaldehyde)

-

Amine (e.g., p-anisidine)

-

Ketone (e.g., acetone)

-

(S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid

-

Solvent (e.g., DMSO)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DMSO (2.0 mL), add the ketone (10.0 mmol).

-

Add (S)-1-(2-Aminoethyl)pyrrolidine-2-carboxylic acid (0.2 mmol, 20 mol%).

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Determine the diastereomeric and enantiomeric excesses.

Expected Performance (Based on Analogy to Similar Catalysts)

| Aldehyde | Amine | Ketone | Yield (%) | dr (syn:anti) | ee (%) |

| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 80-90 | N/A | >90 |

| Benzaldehyde | Aniline | Cyclohexanone | 75-85 | >90:10 | >90 |

| Formaldehyde | p-Toluidine | Propanal | 70-80 | N/A | 85-95 |

Conclusion and Future Outlook

This compound represents a structurally intriguing chiral ligand for asymmetric organocatalysis. The incorporation of a primary aminoethyl group onto the proline scaffold offers the potential for enhanced catalytic activity and stereocontrol through secondary interactions in the transition state. The proposed synthetic and application protocols provide a solid foundation for researchers to explore the catalytic potential of this diamine-based ligand. Further investigations are warranted to fully elucidate its catalytic scope, optimize reaction conditions for various substrates, and gain deeper mechanistic insights into the role of the appended amino group. The development of such novel and efficient organocatalysts continues to be a vibrant area of research with significant implications for the synthesis of complex chiral molecules in the pharmaceutical and chemical industries.

References

-

Mukaiyama, T. The Aldol Reaction: Group IV Enolates. Org. React.1982 , 28, 203-331. [Link]

-

List, B. The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application to the Highly Enantioselective Synthesis of 1,2-Amino Alcohols. J. Am. Chem. Soc.2002 , 124, 827-833. [Link]

-

Wikipedia. Proline-catalyzed aldol reactions. [Link]

-

Janey, J. M.; Hsiao, Y.; Armstrong, J. D. Proline-Catalyzed, Asymmetric Mannich Reactions in the Synthesis of a DPP-IV Inhibitor. J. Org. Chem.2006 , 71, 390-392. [Link]

-

Cobb, A. J. A.; Shaw, D. M.; Longbottom, D. A.; Gold, J. B.; Ley, S. V. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Org. Biomol. Chem.2005 , 3, 84-96. [Link]

-

Punniyamurthy, T. 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. 2021 . [Link]

-

Kaur, P. et al. Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv. 2023 . [Link]

-

Kotsuki, H.; Ikishima, H.; Okuyama, A. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. 2008 , 75, 493. [Link]

-

Ruiz-Olalla, A.; de Gracia Retamosa, M.; Cossío, F. P. Densely Substituted l-Proline Esters as Catalysts for Asymmetric Michael Additions of Ketones to Nitroalkenes. J. Org. Chem.2015 , 80, 6355-6364. [Link]

-

Kotsuki, H.; Ikishima, H.; Okuyama, A. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. 2008 , 75, 757. [Link]

-

Rebelo, S. L. F. et al. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. 2023 , 28, 1045. [Link]

-

Karoyan, P.; Quancard, J.; Vaissermann, J.; Chassaing, G. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Chem. Soc. Rev.2006 , 35, 757-772. [Link]

-

Al-Azzawi, F. N.; Kanber, M. M. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Adv.2015 , 5, 97621-97629. [Link]

-

Bonifacio, V. D. B. Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. 2007 . [Link]

-

Lapi, A.; Cardona, F.; Goti, A. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. 2020 , 10, 667. [Link]

-

ResearchGate. Substituted proline derivatives as organocatalysts in Michael reaction. [Link]

-

Davies, S. G.; Fletcher, A. M.; Thomson, J. E. Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Org. Lett.2014 , 16, 5474-5477. [Link]

-

Al-Juburi, S. A. A.; Hameed, A. S. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Sys. Rev. Pharm.2020 , 11, 148-154. [Link]

-

Mondal, S.; Hoque, M. E. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Adv.2014 , 4, 29014-29018. [Link]

-

Eisen, J.-C. et al. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. 2018 , 11, 239-243. [Link]

-

Reddy, G. J. et al. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J. Org. Chem.2008 , 4, 20. [Link]

- Google Patents.

-

Royal Society of Chemistry. Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. [Link]

-

Pavlov, M. Y. et al. Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proc. Natl. Acad. Sci. U.S.A.2009 , 106, 50-54. [Link]

-

Cortese, F. β-BROMOETHYLAMINE HYDROBROMIDE. Org. Synth.1938 , 18, 18. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 8. 2-溴乙胺 氢溴酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: Incorporating 1-(2-Aminoethyl)-proline into Peptidomimetic Libraries

Introduction: The Quest for Structural Control in Peptidomimetics

Peptides are fundamental signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and low bioavailability[1][2]. Peptidomimetics, compounds designed to mimic the structure and function of peptides, offer a path to overcome these limitations[3][]. A cornerstone of modern peptidomimetic design is the use of conformationally constrained amino acids to enforce specific secondary structures, such as α-helices and β-sheets, which are critical for protein-protein interactions[3][5].

Proline is unique among the proteinogenic amino acids; its rigid pyrrolidine ring restricts the conformational flexibility of the peptide backbone, making it a powerful tool for stabilizing secondary structures like β-turns and polyproline helices[6][7]. The development of unnatural proline analogs has become a key strategy in drug discovery, allowing for the fine-tuning of peptide conformation to enhance receptor affinity, selectivity, and proteolytic resistance[8][9].

This guide focuses on 1-(2-Aminoethyl)-proline , a novel proline analog featuring a reactive aminoethyl group at the N1 position. This modification provides a dual advantage: it maintains the conformational rigidity inherent to the proline scaffold while introducing a versatile functional handle for further chemical modification, library diversification, or the introduction of specific pharmacophoric elements. Herein, we provide a comprehensive technical guide for the efficient incorporation of this building block into peptidomimetic libraries using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 1: The Building Block - Understanding Fmoc-1-(2-(Boc-amino)ethyl)-L-proline

The successful incorporation of this compound into a growing peptide chain via SPPS necessitates a precise orthogonal protection strategy. The secondary amine of the proline ring is protected with the base-labile Fmoc group, while the primary amine on the ethyl side-chain must be protected with an acid-labile group, most commonly the tert-butyloxycarbonyl (Boc) group. This ensures selective deprotection at each stage of the synthesis.

Diagram 1: Protected this compound Building Block

Caption: Structure of the orthogonally protected building block for SPPS.

Key Physicochemical Properties

| Property | Value | Rationale for SPPS |

| Molecular Formula | C27H32N2O6 | Used for accurate mass calculations in MS analysis. |

| Molecular Weight | 480.55 g/mol | Essential for calculating reagent equivalents. |

| Classification | N-alkylated amino acid | Sterically hindered; requires optimized coupling protocols.[10][11] |

| Side-Chain Protection | Boc (tert-butyloxycarbonyl) | Stable to piperidine (Fmoc removal), cleaved by TFA. |

| Backbone Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Stable to acid, cleaved by piperidine base.[12] |

Section 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol is based on the well-established Fmoc/tBu strategy, which allows for peptide synthesis under mild conditions.[11][12] This methodology has been adapted to address the specific challenges posed by sterically hindered N-alkylated amino acids.

Diagram 2: Fmoc-SPPS Workflow for Incorporation

Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis.

2.1. Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[13]

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Amino Acids: Standard Fmoc-protected amino acids, Fmoc-1-(2-(Boc-amino)ethyl)-L-proline.

-

Deprotection: 20% (v/v) Piperidine in DMF.[14]

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation: Cold diethyl ether.

-

Quality Control: Kaiser Test kit or Chloranil test for monitoring coupling completion.

2.2. Detailed Synthesis Protocol (0.1 mmol scale)

Step 1: Resin Preparation

-

Place 0.1 mmol of the chosen resin into a fritted reaction vessel.

-

Swell the resin in DMF for at least 1 hour with gentle agitation.[13] After swelling, drain the DMF.

Step 2: First Amino Acid Coupling (if not pre-loaded)

-

If using a resin that is not pre-loaded, perform the first Fmoc-amino acid coupling according to standard protocols for that resin type (e.g., using DIPEA for 2-CTC resin).[13]

-

After coupling, cap any unreacted sites using a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.[14]

Step 3: Iterative Peptide Elongation This cycle is repeated for each amino acid in the sequence.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain the solution.[15]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling (The Critical Step):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA to the vial.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate for the recommended coupling time.

Causality Behind Reagent Choice: N-alkylated amino acids like this compound are sterically hindered and couple slowly.[10] HATU is a highly efficient aminium-based coupling reagent that forms reactive OAt-esters, which are more effective than the OBt-esters generated by older reagents like HBTU.[16] The use of a significant excess of reagents and extended coupling times helps to drive the reaction to completion.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring (Optional but Recommended): Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines like the N-terminus before the proline analog is added). A negative result (colorless beads for Kaiser, colorless for Chloranil) indicates successful coupling. If the test is positive, repeat the coupling step (a "double couple").

Table 2: Recommended Coupling Parameters

| Amino Acid Type | Coupling Time | Double Coupling? | Rationale |

| Standard Fmoc-AA-OH | 45-60 min | Typically No | Standard reactivity, couples efficiently. |

| Fmoc-1-(2-(Boc)aminoethyl)Pro | 2-4 hours | Recommended | Steric hindrance from N-alkylation slows reaction kinetics.[10][11] |

| Fmoc-AA-OH after Proline Analog | 90-120 min | Recommended | The N-terminus can be sterically crowded after coupling the bulky proline analog. |

Step 4: Final Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups, including the Boc group on the aminoethyl side-chain.[15]

-

Filter the resin and collect the filtrate into a centrifuge tube.

Step 5: Peptide Isolation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[17]

-

Centrifuge the suspension to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry (e.g., LC-MS, MALDI-TOF) to confirm the correct molecular weight.

Section 3: Application Notes & Field Insights

3.1 The Structural Impact: Inducing β-Turns

The primary reason for incorporating proline and its analogs into a peptide sequence is to induce a β-turn, a secondary structure motif where the polypeptide chain reverses its direction.[6][18] This is a critical recognition element in many biological protein-protein interactions.[19] The rigid five-membered ring of this compound forces the backbone dihedral angle (φ) into a restricted conformation (approx. -60°), which is highly conducive to the formation of Type I and Type II β-turns.[20][21]

Diagram 3: β-Turn Induction by a Proline Analog

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. tandfonline.com [tandfonline.com]

- 5. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Proline Derivatives and Analogs [sigmaaldrich.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. wjarr.com [wjarr.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. biomatik.com [biomatik.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bachem.com [bachem.com]

- 17. rsc.org [rsc.org]

- 18. worldscientific.com [worldscientific.com]

- 19. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Functionalization of 1-(2-Aminoethyl)-proline

Abstract & Strategic Significance

The 1-(2-aminoethyl)-proline scaffold represents a conformationally constrained analogue of the canonical

This guide details the chemoselective functionalization of the ethylamino side chain (the "N1-appendage"). This primary amine is the critical vector for attaching nucleobases (for PNA synthesis), fluorophores (for labeling), or catalytic moieties (for organocatalysis). The protocols below prioritize orthogonal protection strategies to ensure the integrity of the proline chiral center (

Key Applications

-

Chiral PNA Monomers: Synthesis of Pro-PNA monomers with defined stereochemistry (Introduction of A, T, C, G bases).

-

Bifunctional Organocatalysts: Creation of Proline-Amine thiourea catalysts.

-

Peptidomimetics: Design of constrained

-turn mimics in drug discovery.

Structural Logic & Retrosynthetic Analysis

The functionalization strategy relies on the differential reactivity between the tertiary amine (ring nitrogen, non-nucleophilic due to steric bulk and alkylation) and the primary amine (side chain, highly nucleophilic).

Strategic Workflow (DOT Visualization)

Figure 1: Strategic workflow for the synthesis and functionalization of the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Target: Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-L-prolinate

Rationale: Direct alkylation of proline ester is preferred over reductive amination to prevent racemization of the

Materials:

-

L-Proline methyl ester hydrochloride (1.0 eq)

- -Boc-2-bromoethylamine (1.1 eq)

- -Diisopropylethylamine (DIPEA) (2.5 eq)

-

Acetonitrile (anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve L-Proline methyl ester HCl (10 mmol) in anhydrous acetonitrile (50 mL).

-

Base Addition: Add DIPEA (25 mmol) dropwise. The solution may become slightly cloudy.

-

Alkylation: Add

-Boc-2-bromoethylamine (11 mmol) in one portion. -

Reflux: Heat the reaction mixture to reflux (

) under an inert atmosphere (-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The product typically stains yellow/brown with ninhydrin but requires heating.

-

-

Workup: Cool to room temperature. Remove volatiles under reduced pressure.

-

Extraction: Redissolve residue in EtOAc (100 mL) and wash with water (

) and brine (-

Note: Do not use acidic washes (e.g., HCl), as this will extract the product (tertiary amine) into the aqueous phase.

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective Side-Chain Functionalization (Acylation)

Target: Attachment of a Functional Group (e.g., Nucleobase-acetic acid) to the primary amine.[1] Pre-requisite: The scaffold from Protocol A must be Boc-deprotected using TFA/DCM (1:1) for 30 mins, followed by quantitative removal of TFA.

Materials:

-

Scaffold (Free amine form) (1.0 eq)

-

Functional Carboxylic Acid (e.g., Thymine-1-acetic acid) (1.1 eq)

-

HATU (1.1 eq)

-

HOAt (1.1 eq) - Optional, reduces racemization risk

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the Functional Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes to form the activated ester.

-

Coupling: Dissolve the deprotected Scaffold (1.0 mmol) in DMF (2 mL) with remaining DIPEA (2.0 mmol). Add this solution dropwise to the activated acid mixture.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Validation (Self-Check):

-

LC-MS: Look for the mass shift corresponding to

. -

Kaiser Test: Aliquot should be negative (no free primary amine).

-

-

Workup: Dilute with EtOAc, wash with 5%

, water, and brine. Dry and concentrate.

Protocol C: Saponification (Preparation for SPPS)

To use this monomer in Solid Phase Peptide Synthesis (SPPS), the methyl ester must be hydrolyzed to the free acid without racemizing the proline center.

-

Dissolve the functionalized ester in THF/Water (3:1).

-

Add LiOH (2.0 eq) at

. -

Stir at

to RT for 2 hours. Avoid heating. -

Carefully neutralize to pH 4–5 with 1M HCl and extract into EtOAc.

Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Efficiency for Side-Chain Functionalization

| Reagent System | Conversion (2h) | Racemization Risk | Recommended For |

| HATU / DIPEA | >98% | Low | Standard Nucleobases (A, T, C, G) |

| EDC / NHS | 85% | Very Low | Fluorophores / Sensitive Cargo |

| PyBOP / NMM | 92% | Moderate | Large/Bulky Substituents |

| Acyl Chloride | >99% | High | Simple Acetylation only |

Table 2: Solubility Profile of this compound Derivatives

| Solvent | Solubility (Scaffold) | Solubility (Functionalized Monomer) |

| DCM | High | High |

| DMF | High | High |

| Water | Low (unless salt form) | Low |

| Ether | Moderate | Insoluble (Precipitation solvent) |

Advanced Application: Solid Phase Assembly

When incorporating this monomer into a PNA or peptide sequence, the steric bulk of the proline ring requires modified coupling cycles.

SPPS Cycle Modification (DOT Visualization)

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) cycle for sterically hindered Pro-PNA monomers.

References

-

PNA Monomer Synthesis Overview

-

Selective Acylation Str

-

Proline Deriv

-

Cyclic PNA (Prolyl PNA) Context

-

Organocatalysis Applic

Sources

- 1. chempep.com [chempep.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. PNA Technology [biosyn.com]

- 8. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline Analogues - Enamine [enamine.net]

- 12. Proline Derivatives and Analogs [sigmaaldrich.com]

- 13. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

Preparation of 1-(2-Aminoethyl)-proline methyl ester hydrochloride

Technical Application Note: High-Purity Synthesis of 1-(2-Aminoethyl)-L-proline Methyl Ester Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2-aminoethyl)-L-proline methyl ester hydrochloride . This compound is a critical diamine building block in medicinal chemistry, widely used in the synthesis of peptidomimetics, CNS-active ligands, and organocatalysts.

While conceptually simple, the synthesis is prone to two specific failure modes: over-alkylation (quaternization) and diketopiperazine (DKP) formation (cyclization). This guide prioritizes a controlled

Critical Mechanistic Insights & Challenges

The Diketopiperazine (DKP) Trap

The most significant risk in this synthesis is the thermodynamic instability of the free-base ester. When the secondary amine of the proline moiety is unmasked (or if the final product is neutralized), the pendant primary amine or the secondary amine itself can attack the methyl ester, leading to cyclization.

-

Insight: The formation of the [5,6]-bicyclic DKP system is irreversible and often occurs during aqueous workups if the pH > 7.

-

Control Measure: The final product is isolated and stored strictly as the dihydrochloride salt . Anhydrous conditions are maintained during deprotection to prevent ester hydrolysis.

Regioselectivity in Alkylation

Direct alkylation of secondary amines can lead to quaternary ammonium salts. However, the steric bulk of the proline ring combined with the use of a bulky N-Boc-protected alkyl halide suppresses the second alkylation event, ensuring high selectivity for the tertiary amine product.

Strategic Workflow (Visualized)

The following flowchart outlines the synthetic logic, highlighting critical decision points to avoid DKP formation.

Figure 1: Synthetic workflow emphasizing the critical path to avoid cyclization.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| L-Proline methyl ester HCl | 165.62 | 1.0 | Substrate |

| N-Boc-2-bromoethylamine | 224.09 | 1.1 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base (Acid Scavenger) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Finkelstein Catalyst |

| Acetonitrile (ACN) | - | - | Solvent (Polar Aprotic) |

| HCl (4M in Dioxane) | - | 10.0 | Deprotection Agent |

Phase 1: -Alkylation

Objective: Install the ethylamine chain while maintaining the methyl ester integrity.

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-Proline methyl ester HCl (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration relative to proline).

-

Base Addition: Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv). Stir at room temperature for 15 minutes. Note: The solution will remain a suspension.

-

Alkylation: Add N-Boc-2-bromoethylamine (1.1 equiv) in one portion.

-

Reaction: Heat the mixture to 60°C for 12–16 hours.

-

Monitoring: Monitor by TLC (SiO₂, 5% MeOH in DCM). Stain with Ninhydrin. The starting material (Pro-OMe) will fade; the product (less polar due to Boc) will appear.

-

-

Workup:

-

Cool to room temperature.[5][6] Filter off the inorganic salts (K₂CO₃/KBr) through a Celite pad.

-

Concentrate the filtrate under reduced pressure to obtain a yellow oil.

-

Purification (Recommended): Flash column chromatography (Hexanes:Ethyl Acetate, gradient 80:20 to 50:50).

-

Yield Target: 75–85% as a colorless viscous oil.

-

Phase 2: Anhydrous Deprotection & Salt Formation

Objective: Remove the Boc group without hydrolyzing the methyl ester.

-

Dissolution: Dissolve the purified

-Boc intermediate (from Phase 1) in a minimal amount of anhydrous Dichloromethane (DCM) or 1,4-Dioxane . -

Acidolysis: Cool the solution to 0°C (ice bath). Dropwise add 4M HCl in Dioxane (10 equiv).

-

Caution: Gas evolution (isobutylene) may occur.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–3 hours.

-

Observation: A white precipitate often forms as the reaction proceeds.

-

-

Isolation:

-

Dilute the suspension with anhydrous Diethyl Ether (3x reaction volume) to fully precipitate the salt.

-

Filter the white solid under an inert atmosphere (nitrogen/argon) to prevent moisture absorption.

-

Wash the filter cake with cold ether.

-

-

Drying: Dry the solid in a vacuum desiccator over P₂O₅ or NaOH pellets for 12 hours.

-

Final Product: 1-(2-Aminoethyl)-L-proline methyl ester dihydrochloride.

-

Quality Control & Self-Validation

To ensure scientific integrity, the isolated product must meet specific spectral criteria.

NMR Validation Criteria (D₂O or DMSO-d₆)

| Signal | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Methyl Ester | 3.70 – 3.75 ppm | Singlet (3H) | Critical: Presence confirms the ester is intact. Absence indicates hydrolysis to acid or cyclization to DKP. |

| 4.40 – 4.50 ppm | Multiplet (1H) | Shifted downfield due to adjacent ester and ammonium. | |

| Ethyl Backbone | 3.00 – 3.50 ppm | Multiplets (4H) | Confirms incorporation of the aminoethyl chain. |

Troubleshooting Guide

-

Issue: Product is a sticky gum, not a solid.

-

Cause: Residual solvent or mono-HCl salt (hygroscopic).

-

Fix: Triturate with anhydrous acetonitrile/ether mixtures. Ensure 2.0+ equivalents of HCl were used to form the non-hygroscopic dihydrochloride.

-

-

Issue: Loss of Methyl Singlet in NMR.

-

Cause: Cyclization to Diketopiperazine (DKP).[10]

-

Fix: Keep pH < 7 at all times after deprotection. Do not perform aqueous extraction on the final deprotected product.

-

References

-

Boc-Strategy in Solid Phase Peptide Synthesis. BenchChem Technical Support. (2025).[2][3][4][10] Discusses DKP formation mechanisms and prevention using acid salts.

-

Synthesis of L-proline methyl ester. PrepChem. Protocol for esterification and handling of proline esters.

-

Direct Catalytic N-Alkyl

-Amino Acid Esters. Deutsche Nationalbibliothek. Mechanistic insights into retention of stereochemistry during alkylation. -

Reductive Amination Protocols. Sigma-Aldrich Application Note. Alternative routes for amine synthesis.[1][6][8][11][12]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chimia.ch [chimia.ch]

Troubleshooting & Optimization

Technical Support Center: Reductive Alkylation Protocols for 1-(2-Aminoethyl)-Proline

Case ID: RA-PRO-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Strategy

Welcome to the Technical Support Center. You are likely encountering difficulties synthesizing 1-(2-Aminoethyl)-proline via reductive alkylation. This transformation is deceptively complex due to three converging factors:

-

Steric Hindrance: Proline is a secondary amine, making iminium ion formation slower and thermodynamically less favorable than with primary amines.

-

Zwitterionic Solubility: Free proline has poor solubility in the aprotic solvents (DCE, DCM) typically required for standard reductive amination.

-